benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate
Description
Benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate is a synthetic compound featuring a pyran-4-one core substituted with an indolylmethyl group and a benzyl acetate ester. Its structure combines heterocyclic and aromatic motifs, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-21-12-19(13-24-11-10-18-8-4-5-9-20(18)24)27-15-22(21)28-16-23(26)29-14-17-6-2-1-3-7-17/h1-9,12,15H,10-11,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDROKDSMFWVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally, the esterification to introduce the benzyl group. Key reagents and catalysts used in these steps include palladium catalysts for coupling reactions, acids or bases for cyclization, and esterification agents like benzyl alcohol .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various functionalized indole and pyran derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The pyran ring can interact with different biological pathways, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : The pyran-4-one core provides a planar, electron-deficient ring system that may facilitate π-π stacking interactions. The 4-oxo group enhances polarity, while the benzyl acetate ester contributes to lipophilicity.
- Compound 11a/11b (): These pyran derivatives feature amino and cyano substituents.
- Compound 14a () : Contains a pyran-2-one core with benzoyl and benzylamine substituents. The pyran-2-one system is less oxidized than the target’s pyran-4-one, which may alter reactivity in biological systems .
Indole/Indoline Derivatives
- IMV and CIW (): These HIV integrase inhibitors incorporate indolin-2-one (dihydroindole) moieties. IMV’s benzodioxole core, however, differs from the pyran system in the target compound .
Molecular Properties and Bioactivity
Molecular Weight and Polarity
| Compound | Molecular Formula (Calculated) | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C25H23NO5 | ~417.45 (estimated) |
| IMV () | C16H13NO4 | ~283.28 (estimated) |
| ECHEMI Compound () | C23H18N2O6 | 441.09 (reported) |
The target compound’s higher molecular weight compared to IMV may reduce solubility but enhance binding affinity through increased van der Waals interactions. The ECHEMI compound’s pyridinylmethyl isoindol group introduces additional nitrogen-based polarity, which is absent in the target compound .
Hypothetical Bioactivity
- HIV Integrase Inhibition () : IMV and CIW bind HIV integrase via hydrogen bonds and hydrophobic interactions. The target compound’s indolylmethyl group could mimic these interactions, though its pyran-4-one core may orient differently in the binding pocket .
- Enzymatic Stability: The benzyl acetate ester in the target compound may undergo hydrolysis in vivo, unlike the stable cyano groups in 11a/11b .
Biological Activity
Benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : It features a pyran ring fused with an indole moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of acetate and benzyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with indole and pyran structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis. Studies have shown that similar compounds can inhibit the Bcl-2 family of proteins, which are crucial in preventing apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains:
- Activity Spectrum : Compounds with similar functional groups have shown activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced antibacterial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Neuroprotective Effects
Indole derivatives are often studied for their neuroprotective effects. This compound may exert neuroprotective effects through:
- Mechanisms : By modulating neurotransmitter levels and reducing oxidative stress, it may protect neuronal cells from degeneration associated with conditions like Alzheimer's disease.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects on various cancer cell lines found that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
- Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in a notable reduction in tumor size compared to control groups, further supporting its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
